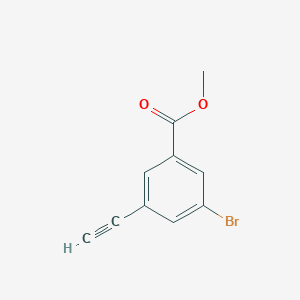

Methyl 3-bromo-5-ethynylbenzoate

Description

Methyl 3-bromo-5-ethynylbenzoate is a substituted methyl ester characterized by a benzoate backbone functionalized with a bromine atom at the 3-position and an ethynyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) due to its reactive bromine and ethynyl moieties.

Properties

IUPAC Name |

methyl 3-bromo-5-ethynylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEFRXUXCLZJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethynylbenzoate typically involves the bromination of methyl benzoate followed by ethynylation. The process begins with the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product, methyl 3-bromobenzoate, is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethynylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts in the presence of bases like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of various substituted benzoates.

Coupling Reactions: Formation of extended conjugated systems.

Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-bromo-5-ethynylbenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their ability to inhibit cancer cell proliferation. Compounds synthesized from this precursor exhibited promising results against various cancer cell lines, particularly those with overexpressed MYC oncogenes. The study utilized high-throughput screening methods to identify active compounds that disrupt critical protein interactions involved in tumor growth .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its ethynyl group allows for further reactions that can lead to cross-linking or polymerization.

Data Table: Polymerization Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | CuI, Pd(PPh₃)₂Cl₂, THF | 85 |

| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate | 90 |

These reactions demonstrate the versatility of this compound in creating materials with tailored properties for applications in coatings, adhesives, and electronic devices .

Organic Synthesis Applications

This compound is also valuable in organic synthesis as a versatile intermediate. It can undergo various transformations to yield more complex molecules.

Transformation Examples

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.

- Cross-Coupling Reactions : The ethynyl group participates in cross-coupling reactions with aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Data Table: Reaction Pathways

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃ (sodium azide) | Methyl 3-bromo-5-azidobenzoate |

| Cross-Coupling | Phenylboronic acid | Methyl 3-benzyl-5-ethynylbenzoate |

These transformations illustrate the compound's utility as a starting material for synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromo-5-ethynylbenzoate with structurally or functionally related compounds, drawing from available data on methyl esters and substituted benzoates.

Physical and Chemical Properties

Substituents significantly influence properties such as solubility, melting point, and reactivity. For example:

- Methyl Salicylate : A methyl ester with a hydroxyl group at the 2-position, methyl salicylate exhibits high polarity and water solubility (2.4 g/L at 25°C) due to hydrogen bonding . In contrast, this compound’s bromine and ethynyl groups likely reduce polarity, decreasing water solubility but enhancing lipophilicity.

- Methyl 6-O-N-Acetylsulfanilyl-α-D-Glucopyranoside Derivatives: These derivatives (e.g., compounds 8–11) highlight how bulky substituents (e.g., sulfonamide groups) increase molecular weight and alter solubility profiles compared to simpler esters like this compound .

Table 1: Comparative Properties of Methyl Esters

*Estimated based on structural analogs.

Stability and Environmental Impact

Methyl esters with electron-withdrawing groups (e.g., bromine) often exhibit enhanced thermal stability compared to unsubstituted analogs. For instance, methyl esters in atmospheric studies (e.g., methyl salicylate) show moderate volatility (vapor pressure ~0.1 mmHg at 25°C) , whereas brominated analogs like this compound may have lower volatility due to increased molecular weight.

Biological Activity

Methyl 3-bromo-5-ethynylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, enzyme inhibition, and potential applications in synthetic biology.

This compound is an aromatic compound characterized by a bromine atom and an ethynyl group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 215.06 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-bromobenzothiazole, has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study: In Vitro Cytotoxicity

A study conducted on the cytotoxic effects of this compound against human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.5 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biosynthesis of steroid hormones. Specifically, it has been noted as a CYP1A2 inhibitor .

Implications for Drug Interactions

The inhibition of CYP enzymes can lead to significant drug-drug interactions, which may enhance or diminish the effects of concurrently administered medications. Therefore, understanding the inhibitory profile of this compound is essential for its safe application in therapeutic settings.

Synthetic Biology Applications

The compound's unique structure makes it a valuable candidate for synthetic biology applications. It can be utilized as a building block in the synthesis of more complex molecules or as a probe in metabolic engineering studies.

Research Findings

Research involving Pseudomonas putida has demonstrated that derivatives of this compound can be engineered to enhance the production of desired metabolites through CRISPR-based techniques. This approach allows for the manipulation of metabolic pathways to optimize bioproduction processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromo-5-ethynylbenzoate, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise Functionalization : Start with methyl 3-bromo-5-methylbenzoate. Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a DMF/Et₃N solvent system. Reaction temperatures should be maintained at 80–90°C for 12–24 hours .

-

Alternative Route : Bromination of methyl 5-ethynylbenzoate using NBS (N-bromosuccinimide) in CCl₄ under UV light, followed by esterification .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (5–10 mol%) and solvent polarity to improve yields.

- Key Data :

| Parameter | Sonogashira Coupling | Bromination Route |

|---|---|---|

| Yield | 60–75% | 40–55% |

| Purity (HPLC) | >95% | >90% |

| Reaction Time | 12–24 h | 6–8 h |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Techniques :

- NMR : Analyze and NMR spectra for diagnostic peaks:

- Ethynyl proton at δ 2.8–3.1 ppm (triplet, ).

- Aromatic protons split due to bromine’s electron-withdrawing effect .

- X-ray Crystallography : Use SHELX software for structure refinement. Ensure crystal quality by slow evaporation from EtOH/CHCl₃ (1:1). SHELXL-2018 is recommended for resolving heavy-atom (Br) effects .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated byproducts.

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to yield needle-like crystals .

- Purity Metrics :

- GC-MS for low-boiling impurities (<1%).

- Elemental analysis (C, H, Br) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- Bromine acts as a directing group in Suzuki-Miyaura coupling. Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) to replace Br with aryl/vinyl groups.

- Ethynyl groups may participate in click chemistry (e.g., Huisgen cycloaddition) under Cu(I) catalysis .

Q. What are the thermal and photolytic stability profiles of this compound under varying storage conditions?

- Stability Data :

| Condition | Decomposition Time | Major Degradation Products |

|---|---|---|

| 25°C (dark) | >6 months | None detected |

| 40°C (light) | 2–3 weeks | De-brominated benzoate |

| UV exposure (254 nm) | 48 hours | Oxidized alkyne derivatives |

- Mitigation : Store at −20°C in amber vials with molecular sieves. Avoid prolonged exposure to acidic/basic environments .

Q. How can contradictory spectroscopic data for this compound be resolved?

- Case Study : Discrepancies in NMR integration ratios (e.g., aromatic vs. ethynyl protons) may arise from dynamic effects or impurities.

- Resolution :

- Use - HSQC to assign overlapping signals.

- Compare with analogous compounds (e.g., methyl 3-bromo-5-methylbenzoate) to identify unexpected coupling patterns .

Q. What role does this compound play in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

- Applications :

- Pharmaceuticals : Serve as a precursor for kinase inhibitors by functionalizing the ethynyl group with heterocycles .

- MOFs : Coordinate with Cu(I) or Ag(I) nodes via the ethynyl moiety to construct porous frameworks for gas storage .

- Design Considerations : Steric hindrance from the methyl ester may require ligand tuning (e.g., bulkier phosphines) in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.